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molecular formula C23H18 B8538385 13,13-dimethyl-13H-indeno[1,2-b]anthracene

13,13-dimethyl-13H-indeno[1,2-b]anthracene

Cat. No. B8538385
M. Wt: 294.4 g/mol
InChI Key: TWHBXDQJJOIEEH-UHFFFAOYSA-N
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Patent
US09115112B2

Procedure details

2,9-dibromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione (19 g, 0.058 mol) was dissolved in acetic acid (200 ml), and added with 57% HI (50 ml), followed by reflux-stirring for 48 hours. After the reaction was completed, the resultant solution was added with distilled water (500 ml). The produced solid was filtered and dissolved in toluene (200 ml) and iodine (4.56 g, 0.018 mol) was added thereto, followed by reflux-stirring for 3 hours. After the reaction was completed, through extraction and column chromatography, 13,13-dimethyl-13H-indeno[1,2-b]anthracene (10 g, yield 54%) was obtained.
Name
2,9-dibromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
4.56 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:23](=[CH:24][CH:25]=1)[C:7]1=[CH:8][C:9]3[C:10](=O)[C:11]4[CH:12]=[CH:13][C:14](Br)=[CH:15][C:16]=4[C:17](=O)[C:18]=3[CH:19]=[C:6]1[C:5]2([CH3:27])[CH3:26].I.O.II>C(O)(=O)C>[CH3:26][C:5]1([CH3:27])[C:6]2[C:7](=[CH:8][C:9]3[CH:10]=[C:11]4[C:16](=[CH:17][C:18]=3[CH:19]=2)[CH:15]=[CH:14][CH:13]=[CH:12]4)[C:23]2[C:4]1=[CH:3][CH:2]=[CH:25][CH:24]=2

Inputs

Step One
Name
2,9-dibromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
Quantity
19 g
Type
reactant
Smiles
BrC=1C=C2C(C=3C(=CC=4C(C=5C=CC(=CC5C(C4C3)=O)Br)=O)C2=CC1)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
I
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
4.56 g
Type
reactant
Smiles
II

Conditions

Stirring
Type
CUSTOM
Details
by reflux-stirring for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The produced solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene (200 ml)
STIRRING
Type
STIRRING
Details
by reflux-stirring for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
After the reaction was completed, through extraction and column chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1(C2=CC=CC=C2C2=CC=3C=C4C=CC=CC4=CC3C=C21)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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